Cas no 148760-46-7 (3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate)

3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate structure
148760-46-7 structure
商品名:3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
CAS番号:148760-46-7
MF:C11H13N3O4
メガワット:251.238622426987
MDL:MFCD00225568
CID:5190352
PubChem ID:1714732

3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate 化学的及び物理的性質

名前と識別子

    • (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide
    • Morpholine, 4-[2-(4-nitro-1-oxido-3-pyridinyl)ethenyl]-, (E)- (9CI)
    • 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
    • MDL: MFCD00225568
    • インチ: 1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+
    • InChIKey: KKNGLZRTKCBOAI-HNQUOIGGSA-N
    • ほほえんだ: N1(/C=C/C2C([N+]([O-])=O)=CC=[N+]([O-])C=2)CCOCC1

3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-235796-2.5g
3-[2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 95%
2.5g
$1428.0 2024-06-19
Life Chemicals
F0017-1084-10μmol
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0017-1084-20mg
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0017-1084-100mg
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0017-1084-10mg
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0017-1084-75mg
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F0017-1084-2μmol
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0017-1084-30mg
3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 90%+
30mg
$119.0 2023-07-28
Enamine
EN300-235796-5.0g
3-[2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-235796-10.0g
3-[2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate
148760-46-7 95%
10.0g
$3131.0 2024-06-19

3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate 関連文献

3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olateに関する追加情報

Introduction to 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate (CAS No. 148760-46-7)

3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 148760-46-7, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development.

The molecular structure of 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate features a nitropyridine core fused with an ethylene bridge substituted with a morpholine ring. This arrangement contributes to its distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents. The presence of the nitro group and the morpholine moiety enhances its potential interactions with biological targets, which is a critical factor in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic and nitroheterocyclic compounds. These molecules have shown promise in various therapeutic areas, including cancer treatment, anti-inflammatory applications, and antimicrobial therapies. The study of 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate aligns with this trend, as researchers aim to harness its structural features to develop more effective and targeted treatments.

One of the most compelling aspects of this compound is its ability to modulate biological pathways through precise interactions with enzymes and receptors. The nitro group can serve as a reactive site for redox processes, which are crucial in many cellular signaling pathways. Additionally, the morpholine ring provides a favorable pharmacophore for binding to specific biological targets, enhancing the compound's potential as a drug candidate.

Recent studies have demonstrated that derivatives of nitropyridine have significant antitumor properties. These compounds can induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The structural motif of 3-[(E)-2-(morpholin-4-yl)ethenyl]-4-nitropyridin-1-ium-1-olate suggests that it may share similar mechanisms of action, making it a promising candidate for further investigation in oncology research.

The synthesis of 3-[(E)-2-(morpholin-4-ylolethenyl)]}-4-nitropyridin$`{-}ium$`{-}1$`{-}olate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the ethylene bridge between the morpholine and nitropyridine moieties is particularly challenging, as it necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production of this compound, facilitating further research into its biological activities.

In addition to its potential therapeutic applications, 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\text{pyridin}$\text{-}1$`\text{-}ium$`\text{-}1$`\text{-}olate has attracted attention for its role as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structural features make it a versatile building block for designing molecules with tailored biological properties. This aspect is particularly relevant in drug discovery programs where modular approaches are employed to rapidly develop novel compounds.

The pharmacokinetic profile of this compound is another area of interest. Studies have begun to explore how the presence of the nitro group and morpholine ring influences absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing drug candidates and ensuring their efficacy and safety in clinical settings. Preliminary data suggest that 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\text{pyridin}$\text{-}1$`\text{-}ium$`\text{-}1$`\text{-}olate exhibits favorable pharmacokinetic characteristics, which could enhance its potential as a drug candidate.

Future research directions for 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\text{pyridin}$\text{-}1$`\text{-}ium$`\text{-}1$`\text{-}olate include exploring its interactions with various biological targets using computational modeling techniques. These studies could provide valuable insights into its mechanism of action and help identify potential therapeutic applications. Additionally, investigating the compound's efficacy in preclinical models will be crucial for assessing its potential as a lead compound for further development.

The growing body of evidence supporting the pharmacological potential of nitroheterocyclic compounds underscores the importance of studying molecules like 3-[($`{E}$`)-$`{2-$\text{(morpholin}$\text{-}4-$\text{yl)}$}\text{ethenyl}$]-4-$\text{nito}$\ text{pyridin}-1$\ text{-ium}-1$\ text {-olate}. As research continues to uncover new therapeutic applications for these compounds, they are likely to play an increasingly significant role in the development of next-generation pharmaceuticals. The unique structural features and promising biological activities make this compound a valuable asset in the ongoing quest to discover more effective treatments for various diseases.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司